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Frequently Asked Questions (FAQSs)

e Can I use a hemolyzed sample for a PT test? The answer is nuanced. While traditional guidelines
often recommend rejecting hemolyzed samples due to potential clotting factor activation and
interference with optical measurements [1] [2], recent research suggests this may not always be
necessary. Some studies found that the changes in PT and APTT in hemolyzed samples from healthy
individuals were not statistically significant and may not affect clinical decisions for routine screening
[2]. However, other studies using photo-optical methods have reported that hemolysis can cause a
statistically significant shortening of PT, with the effect varying based on the degree of hemolysis [1].

The best practice is to know your analyzer's capabilities and establish a local policy.

e How can I analyze a lipemic sample on an optical coagulometer? For grossly lipemic samples that
cause instrument errors or "vote-outs," high-speed centrifugation is a practical and effective solution.
Centrifuging the plasma at 10,000 g for 10 minutes allows you to carefully remove the top lipid layer,
leaving a clear sample for analysis. Studies have shown that this process allows testing to proceed

without introducing clinically significant differences in results for PT, APTT, fibrinogen, and D-dimer

[3].

¢ What are the mechanisms behind lipemia interference? Lipemia interferes with assays through two

primary mechanisms [4] [5]:
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o Light Scattering: Lipoprotein particles (especially chylomicrons and VLDL) cause turbidity,

which scatters light. This directly interferes with the optical detection systems of many
coagulometers.

o Volume Displacement Effect: In severe lipemia, the high lipid content reduces the aqueous
volume of the plasma. This can lead to a false underestimation of analyte concentrations that
are dissolved in the water phase.

¢ Are mechanical detection systems affected by these interferences? Generally, no. Mechanical clot

detection systems, which identify clot formation through changes in viscosity or by detecting the

movement of a metal ball, are much less susceptible to interference from abnormal sample color or

turbidity. They are considered superior for analyzing samples with significant hemolysis, icterus, or

lipemia [6].

Summary of Interference Effects

The table below summarizes the documented effects of common interferents on PT testing.

Interferent

Effect on PT
(Optical Methods)

Key Findings & Mechanisms

Hemolysis

Lipemia

Icterus

Variable
(Shortening or
Prolongation)

Instrument Vote-
Out or Error

Potential
Interference

Significant shortening reported with mild-moderate hemolysis (Hb
<0.8 g/dL); effect varies with severity [1]. Mechanism: Spectral
interference and release of pro-coagulant phospholipids from
RBCs [1] [2].

Gross lipemia increases turbidity, preventing optical analysis. No
direct chemical effect on PT, but physically blocks measurement

[3] [4].

Bilirubin can absorb light and cause spectral interference in
optical systems, though it is generally considered less disruptive
than hemolysis or lipemia [6].

Experimental Protocols for Troubleshooting
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Here are detailed methods for investigating and resolving common interference issues, drawn from published

studies.

Protocol 1: Creating a Hemolysis Interference Model

This protocol describes how to mechanically induce hemolysis in a citrate blood sample to study its effects

[1][2].

¢ Principle: Mechanical stress on red blood cells simulates in vitro hemolysis that can occur during
difficult venipuncture or sample handling.
e Materials:
o Non-hemolyzed citrate blood sample (collected in 3.2% sodium citrate)
3 mL disposable syringe
23-gauge needle

[¢]

[e]

o

Microcentrifuge tube
e Procedure:
o Gently transfer approximately 1 mL of the citrate blood into the syringe.
o Vigorously expel the blood through the 23-gauge needle back into the original tube. Repeat this
process 2-3 times.
o To create different levels of hemolysis, the number of mechanical lysis cycles can be increased
(e.g., 4-5 times for severe hemolysis).
o Centrifuge the sample at 2000-3000 g for 15 minutes to obtain platelet-poor plasma.
o The hemoglobin concentration in the plasma supernatant can be measured to quantify the
degree of hemolysis [1].
e Application: Use this model to test the robustness of your PT assay system by comparing results
from the baseline and hemolyzed aliquots of the same sample.

Protocol 2: High-Speed Centrifugation for Lipemic Samples

This protocol is used to clear lipemic plasma sufficiently for analysis on optical instruments [3].

¢ Principle: High gravitational force pellets large, light-scattering lipoprotein particles (chylomicrons
and large VLDL), allowing them to be separated from the plasma.
e Materials:
o Lipemic plasma sample
o Microcentrifuge tube (1.5-2.0 mL capacity)
o High-speed microcentrifuge (capable of 10,000 g)
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o Plastic transfer pipette
e Procedure:
o Aliquot the lipemic plasma into a clean microcentrifuge tube.
o Centrifuge at 10,000 g for 10 minutes at room temperature.
o After centrifugation, a compact, opaque lipid layer will be visible at the top of the tube.

o Carefully use a plastic pipette to transfer the cleared plasma from the bottom of the tube into a
new, clean tube. Avoid disturbing the lipid layer.

o Proceed with the PT assay using the cleared plasma.
¢ Validation: A 2019 study confirmed that this method allowed all previously failed PT tests on a

Sysmex CS-5100 analyzer to produce results, with only a small, clinically insignificant change in the
PT value [3].

Workflow for Managing Interfering Samples

The following diagram illustrates a logical decision pathway for handling samples with suspected

interference in a PT assay.

If available

Analyze via Mechanical Coagulometer Is the sample lipemic?

High-Speed Centrifugation
(20,000 g for 10 min)

Proceed with Standard PT Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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